molecular formula C17H12N2O9S2 B3059476 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 25317-06-0

3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid

Cat. No.: B3059476
CAS No.: 25317-06-0
M. Wt: 452.4 g/mol
InChI Key: BXGFPMHXFNPUKK-UHFFFAOYSA-N
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Description

3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is a high-purity organic compound supplied for advanced chemical and materials science research. This naphthalene-disulfonic acid derivative, with the CAS Number 5850-58-8 and molecular formula C 17 H 12 N 2 O 9 S 2 , features a complex structure integrating a formylphenylhydrazine moiety. The presence of multiple functional groups, including the formyl group, hydroxyl, and disulfonic acids, makes it a versatile intermediate for synthesizing more complex molecules, such as azo dyes and metal chelating agents . Researchers value this compound for its potential application in developing novel materials and its utility in organic synthesis. The compound has a calculated molecular weight of 452.42 g/mol . This product is intended for research and laboratory use only. It is not approved for human consumption, diagnostic, therapeutic, or any veterinary applications. Researchers should handle this material with care, consulting the safety data sheet prior to use.

Properties

IUPAC Name

3-[(4-formylphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O9S2/c20-8-9-1-3-11(4-2-9)18-19-16-14(30(26,27)28)6-10-5-12(29(23,24)25)7-13(21)15(10)17(16)22/h1-8,21-22H,(H,23,24,25)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGFPMHXFNPUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425557
Record name 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25317-06-0
Record name 3-[2-(4-Formylphenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25317-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves multiple steps. One common method includes the reaction of 4-formylphenylhydrazine with a suitable naphthalene derivative under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinylidene group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The naphthalene disulfonic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Applications
Target Compound C₂₂H₁₆N₂O₁₀S₂* 4-Formylphenyl, hydrazinylidene, 2,7-disulfonic acid 556.5 g/mol† Dyes, chelating agents
Acid Red 138 (C.I. 18073) C₃₀H₃₇N₃Na₂O₈S₂ Dodecylphenyl, acetamido, 2,7-disulfonic acid 694.7 g/mol Textile dyeing, ink/pigment production
Trypan Blue C₃₄H₂₈N₆O₁₄S₄ Biphenyl, hydrazinylidene, 2,7-disulfonic acid 872.8 g/mol Cell viability assays
Chlorophosphonazo I C₁₆H₁₂ClN₂O₁₁PS₂ Phosphonophenyl, hydrazinylidene, 2,7-disulfonic acid 538.8 g/mol Metal ion detection
Acid Red 249 C₂₉H₂₀ClN₃Na₂O₁₀S₃ Chlorophenoxyphenyl, sulfonylamino, 2,7-disulfonic acid 774.1 g/mol Leather/paper dyeing

†Calculated based on analogous structures.

Key Observations:

Functional Group Diversity :

  • The formylphenyl group in the target compound provides a reactive aldehyde moiety absent in analogs like Acid Red 138 (dodecylphenyl) or Trypan Blue (biphenyl). This group may facilitate Schiff base formation or act as a ligand in coordination chemistry .
  • Sulfonic Acid Groups : All compounds feature sulfonic acid groups, enhancing water solubility. However, Acid Red 138 and Acid Red 249 are disodium salts, which may improve stability in aqueous media compared to the free sulfonic acid form .

Electronic and Steric Effects: The electron-withdrawing sulfonic acid groups in the target compound polarize the naphthalene ring, increasing electrophilicity at the hydrazinylidene site. This contrasts with Chlorophosphonazo I, where the phosphonophenyl group introduces steric bulk and chelating capability .

Table 2: Comparative Functional Data

Compound Name Binding Affinity (Metal Ions) λₘₐₓ (nm) Solubility (Water) Stability (pH 4–9)
Target Compound Moderate (Fe³⁺, Cu²⁺)‡ ~520‡ High Stable
Acid Red 138 Low 510–530 Very high Stable
Trypan Blue Negligible 607 Moderate Degrades at pH >8
Chlorophosphonazo I High (Zr⁴⁺, Th⁴⁺) 570 Low Stable

Key Findings:

  • Dyeing Efficiency: Acid Red 138 and Acid Red 249 exhibit superior binding to polyamide fibers due to their hydrophobic dodecyl/phenoxy groups, whereas the target compound’s formyl group may limit textile affinity .
  • Metal Chelation: Chlorophosphonazo I outperforms the target compound in metal ion detection, as its phosphonophenyl group enables stronger coordination with high-valent metals .

Q & A

Q. What are the recommended methodologies for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis should involve a stepwise approach:
  • Hydrazone Formation : React 4-formylphenylhydrazine with a naphthoquinone precursor under acidic conditions (e.g., acetic acid) to form the hydrazinylidene moiety.
  • Sulfonation : Introduce sulfonic acid groups via electrophilic substitution using fuming sulfuric acid, ensuring temperature control (0–5°C) to avoid over-sulfonation.
  • Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate the product.
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 8:2) and confirm purity (>98%) by elemental analysis .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^1H-NMR (DMSO-d6) to identify hydrazinylidene protons (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). 13C^{13}C-NMR for carbonyl (δ 180–190 ppm) and sulfonic acid groups (δ 105–110 ppm).
  • IR : Confirm hydroxy (3200–3500 cm1^{-1}), carbonyl (1650–1700 cm1^{-1}), and sulfonic acid (1180–1250 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M-H]^- ~567.2 g/mol).
  • X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .

Q. What are the critical solubility and stability parameters for experimental handling?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and aqueous alkaline solutions (pH > 7) due to sulfonic acid groups. Insoluble in non-polar solvents.
  • Stability :
  • pH Sensitivity : Degrades under strongly acidic conditions (pH < 3). Store in neutral buffers (e.g., PBS, pH 7.4).
  • Light Sensitivity : Protect from UV light to prevent hydrazone bond cleavage.
  • Storage : Lyophilize and store at -20°C under inert gas (argon) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the hydrazinylidene and sulfonic acid groups?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for geometry optimization.
  • Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) to predict aggregation behavior.
  • Reaction Path Search : Apply the AFIR method to map potential energy surfaces for hydrazone formation and sulfonation steps .

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational frequencies (scaling factor: 0.961).
  • Solvent Effects : Incorporate implicit solvent models (e.g., PCM) in DFT calculations to align NMR chemical shifts with experimental data.
  • Dynamic Effects : Use ab initio MD to account for conformational flexibility in solution-phase structures .

Q. What advanced separation techniques isolate intermediates during multi-step synthesis?

  • Methodological Answer :
  • Membrane Chromatography : Use charged ultrafiltration membranes (10 kDa cutoff) to separate sulfonated intermediates.
  • HPLC Optimization :
  • Column : C18 with ion-pairing agents (e.g., tetrabutylammonium bromide).
  • Gradient : 5–50% acetonitrile in 0.1% ammonium acetate buffer (pH 5.0).
  • Capillary Electrophoresis : For analyzing charged species (e.g., sulfonic acid derivatives) with UV detection at 254 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Reactant of Route 2
Reactant of Route 2
3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid

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